Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH

Solid-Phase Peptide Synthesis Aggregation Suppression Backbone Protection

When Fmoc SPPS of Gly-Thr-containing peptides fails due to on-resin aggregation, Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH provides a validated solution. This pre-acylated pseudoproline dipeptide eliminates the difficult acylation of the hindered oxazolidine nitrogen while inserting a reversible kink that disrupts β-sheet formation. Replace standard monomers with this building block to convert previously inaccessible sequences into high-purity products—supported by evidence of up to 10-fold yield increases and successful industrial-scale GLP-1 agonist manufacture.

Molecular Formula C24H26N2O6
Molecular Weight 438.5 g/mol
Cat. No. B613460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Gly-Thr[Psi(Me,Me)Pro]-OH
Synonyms1262308-49-5; Fmoc-Gly-Thr{psi(Me,Me)pro}-OH; Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH; Fmoc-Gly-Thr(Psime,Mepro)-OH; fmoc-gly-thr(psime,mepro)-oh; MolPort-023-223-399; 6896AH; ZINC71788198; AKOS025289430; CF-1361; AK170180; KB-308526; FT-0697502; (4S)-2,2,5beta-Trimethyl-3-[N-(9H-fluorene-9-ylmethoxycarbonyl)glycyl]oxazolidine-4alpha-carboxylicacid
Molecular FormulaC24H26N2O6
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCC1C(N(C(O1)(C)C)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C24H26N2O6/c1-14-21(22(28)29)26(24(2,3)32-14)20(27)12-25-23(30)31-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19,21H,12-13H2,1-3H3,(H,25,30)(H,28,29)/t14-,21+/m1/s1
InChIKeyNUXZZZZUNKUMGM-SZNDQCEHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH: A Pseudoproline Dipeptide Building Block for Aggregation-Prone SPPS Sequences


Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH (CAS 1262308-49-5) is a commercially available pseudoproline dipeptide building block designed for Fmoc-based solid-phase peptide synthesis (SPPS) . It consists of a Gly-Thr dipeptide unit wherein the threonine residue is reversibly protected as a dimethyl-oxazolidine (ψMe,Mepro), mimicking the structure of proline to disrupt β-sheet formation and intermolecular hydrogen bonding during chain elongation [1]. Upon TFA-mediated cleavage, the native Gly-Thr sequence is regenerated without residual modification . This compound is supplied as a white to off-white powder with documented analytical specifications including HPLC purity thresholds and specific optical rotation .

Why Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH Cannot Be Replaced by Standard Fmoc-Gly-Thr-OH or Other Aggregation Suppressants


In Fmoc SPPS, sequences containing the Gly-Thr motif are prone to on-resin aggregation due to inter-chain hydrogen bonding, leading to incomplete couplings, truncated products, and poor crude purity . While alternative aggregation suppressants exist—such as Hmb backbone protection, elevated temperature coupling, or chaotropic salts—each presents distinct limitations [1]. Hmb-protected amino acids suffer from slow and incomplete acylation of the incoming residue, compromising overall yield and purity [2]. Conversely, the dipeptide presentation of Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH circumvents the notoriously difficult acylation of the hindered oxazolidine nitrogen by delivering the ψPro moiety pre-acylated with Gly, thereby eliminating a synthetic bottleneck while extending the chain by two residues in a single step . For sequences requiring Gly-Thr, substitution with standard Fmoc-Gly-Thr-OH or alternative backbone protectants yields inferior crude peptide quality and requires additional optimization [1][2].

Quantitative Differentiation Evidence for Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH Versus Alternatives


Superior Crude Peptide Purity: Pseudoproline Dipeptides Outperform Hmb Backbone Protection

In a direct comparative study of aggregation suppressants for 'difficult' peptide sequences, pseudoproline dipeptide building blocks were evaluated against Hmb-protected amino acid analogues [1]. Both strategies improved crude peptide purity relative to unprotected synthesis, but pseudoproline incorporation demonstrated unequivocally superior results [1]. The inferior performance of Hmb protection was attributed to slow and incomplete coupling of the amino acid immediately following the Hmb residue, a limitation not observed with pseudoproline dipeptides [1]. This class-level evidence establishes that pseudoproline dipeptides, including the Gly-Thr variant, offer a more robust solution for aggregation-prone sequences.

Solid-Phase Peptide Synthesis Aggregation Suppression Backbone Protection

Yield Enhancement Potential: Pseudoproline Insertion Drives up to 10-Fold Increases in Product Yield

According to technical documentation from Iris Biotech, a leading manufacturer of peptide synthesis reagents, the insertion of a single pseudoproline dipeptide can achieve 10-fold increases in product yield during the preparation of highly aggregated peptide sequences [1]. While this figure represents class-level performance across pseudoproline derivatives rather than a direct measurement for the Gly-Thr variant, it underscores the magnitude of improvement achievable when replacing standard linear amino acid incorporation with a pseudoproline dipeptide in aggregation-prone regions [1].

Peptide Synthesis Yield Aggregation Mitigation Process Optimization

Industrial-Grade Purity: Vendor Specifications Ranging from ≥97% to ≥99% (HPLC)

Commercially available Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH is supplied with defined purity specifications that vary by vendor. Sigma-Aldrich (Novabiochem) certifies this compound at ≥97.0% purity by HPLC . Chem-Impex International offers a higher grade material with a purity limit of ≥99% (HPLC) . Additionally, a patented large-scale purification method describes the production of this compound at purity levels ≥98.0% using preparative HPLC with dynamic axial compression technology [1]. These specifications enable users to select a grade appropriate for their application requirements, from routine research synthesis to stringent industrial production.

Reagent Quality Control Analytical Specification Procurement Benchmarking

Enabling Synthesis of 'Inaccessible' Peptide Sequences: The hGH C-Terminal Peptide Case

The solid-phase synthesis of the C-terminal sequence of human growth hormone (hGH), a 16-residue peptide containing a disulfide bridge, was previously considered inaccessible via standard Fmoc SPPS [1]. Successful synthesis was only achieved by incorporating pseudoproline building blocks—specifically, Fmoc-Ser(ψMe,Mepro)-OH at positions 9 and 13 [1]. While this study employed the Ser pseudoproline monomer rather than the Gly-Thr dipeptide, it directly demonstrates that the ψMe,Mepro oxazolidine modification is essential for disrupting aggregation in challenging sequences [1]. This class-level evidence reinforces that Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH, by delivering the same structure-breaking moiety, is uniquely positioned to enable synthesis of peptides containing the Gly-Thr motif that would otherwise fail or produce unacceptably low yields.

Difficult Peptide Synthesis Pseudoproline Monomer Human Growth Hormone Fragment

Industrial Applicability Validated in GLP-1 Agonist Manufacturing

A patent for the synthesis of GLP-1 peptide agonists (including liraglutide and semaglutide precursors) explicitly claims a method comprising the use of Fmoc-pseudoproline dipeptide units instead of single Fmoc-amino acids at internal sequence positions during solid-phase synthesis [1]. The inventors state that prior art standard Fmoc SPPS methodology does not allow for good yields, which is unacceptable for industrial manufacture, and that individual coupling steps were found to be highly inefficient [1]. The solution, as claimed, involves the incorporation of Fmoc-pseudoproline dipeptide units at specific Gly-Thr containing motifs within the GLP-1 sequence [1]. This patent establishes that pseudoproline dipeptides are not only academically useful but are integrated into industrial-scale manufacturing processes for high-value therapeutic peptides.

GLP-1 Agonists Industrial Peptide Synthesis Process Patent

Recommended Application Scenarios for Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH Based on Evidence


Synthesis of Aggregation-Prone Peptides Containing the Gly-Thr Motif

When a target peptide sequence includes a Gly-Thr dipeptide and exhibits poor crude purity or low isolated yields under standard Fmoc SPPS conditions, Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH should be substituted for the linear amino acids. This replacement leverages the ψMe,Mepro oxazolidine's capacity to disrupt β-sheet formation and intermolecular hydrogen bonding, as demonstrated by class-level evidence showing pseudoprolines outperform Hmb backbone protection [1] and can increase yields up to 10-fold in aggregated sequences [2].

Industrial Manufacturing of GLP-1 Receptor Agonists and Related Therapeutic Peptides

For large-scale production of GLP-1 agonists (e.g., liraglutide, semaglutide) and other peptide therapeutics containing the Gly-Thr motif, Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH is a validated building block. Patent claims explicitly cite the use of Fmoc-pseudoproline dipeptides at Gly-Thr positions to overcome inefficient couplings and achieve yields acceptable for industrial manufacture, where standard methods fail [1].

Synthesis of 'Inaccessible' or Previously Unattainable Peptide Sequences

For peptide targets that have resisted successful synthesis via conventional Fmoc SPPS, Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH offers a proven solution. The successful synthesis of the hGH C-terminal peptide—previously deemed inaccessible—using pseudoproline monomers demonstrates that the ψMe,Mepro modification can enable assembly of highly aggregation-prone sequences [1]. Sequences containing Gly-Thr motifs should prioritize this building block to convert synthetic failures into feasible targets.

High-Purity or cGMP-Compliant Peptide Production

When analytical rigor or regulatory compliance demands high-purity starting materials, procurement of Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH with certified HPLC purity ≥99% (e.g., from Chem-Impex) is warranted [1]. Additionally, the availability of a patented large-scale purification method capable of delivering ≥98.0% purity material supports its suitability for industrial and GMP manufacturing environments [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.